3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Thienopyrimidine derivatives are synthesized through various chemical reactions, focusing on achieving specific structural attributes that may contribute to their biological activity. For instance, a study described the synthesis of substituted thienopyrimidines by synthesizing ethyl 2-aminothiophene-3carboxylate, followed by various nucleophilic substitutions to obtain different substituted thienopyrimidines. These compounds were characterized by MP, TLC, IR, and NMR spectra, indicating the versatility of synthesis methods for such complex structures (R. More et al., 2013). Similarly, another study focused on the synthesis and reactions of polynuclear heterocycles, including thienopyrimidine derivatives, highlighting their biological activities and potential as inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (A. El-Gazzar et al., 2006).
Biological Applications
Thienopyrimidine derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and potential anticancer properties. Their structural diversity allows for significant biological activity, making them valuable in pharmaceutical research and development. For example, a synthesis approach led to new thienopyrimidine derivatives tested as antimicrobial and anti-inflammatory agents, showing remarkable activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018). This indicates the potential of thienopyrimidine compounds in developing new therapeutic agents targeting various diseases.
Moreover, the structural investigation of thienopyrimidine derivatives, such as the X-ray crystal structure determination, has provided insights into the formation of specific molecular conformations and their implications for biological activity. This structural analysis is crucial for understanding the interaction of these compounds with biological targets and optimizing their therapeutic potential (I. Wolska et al., 2000).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-2-4-14(5-3-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-8-6-15(21)7-9-16/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWKYMUOKPLSEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.